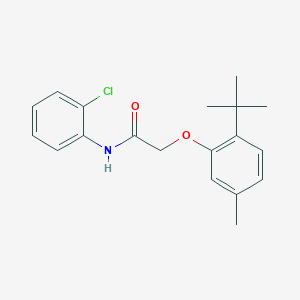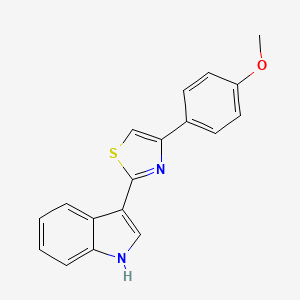
2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.1339066 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies
One study focused on synthesizing substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides to explore intra- and intermolecular hydrogen bonds in solution, confirmed through NMR experiments and X-ray crystallography. This investigation provides foundational knowledge for understanding the behavior of complex molecules in various environments, potentially guiding the design of new materials or drugs (Romero & Margarita, 2008).
Chemoselective Acetylation for Antimalarial Drugs
Another application involves the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, aiming to develop intermediates for antimalarial drugs. This study highlights the role of enzymatic catalysis in creating specific and essential compounds in pharmaceutical development (Magadum & Yadav, 2018).
Antioxidant Activities
Research on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, has provided insights into their mechanism of action in scavenging free radicals. Such studies are crucial for developing new antioxidants that can protect against oxidative stress, with implications for treating various diseases and in food preservation (Barclay, Edwards, & Vinqvist, 1999).
Comparative Metabolism in Herbicides
The comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied to understand species-specific differences in metabolism. This research can inform safety evaluations and regulatory decisions regarding the use of these compounds in agriculture (Coleman, Linderman, Hodgson, & Rose, 2000).
Propiedades
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-9-10-14(19(2,3)4)17(11-13)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOYFINFUOZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide](/img/structure/B5575710.png)
![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)
![3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5575772.png)
![4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid](/img/structure/B5575780.png)
![3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5575788.png)
![({5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}AMINO)FORMONITRILE](/img/structure/B5575796.png)
![2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5575802.png)
![N'-cyano-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]imidoformamide](/img/structure/B5575808.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5575811.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5575818.png)
![2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5575828.png)
